molecular formula C9H9ClF2 B1525495 1-(1-Chloropropyl)-2,4-difluorobenzene CAS No. 1251280-43-9

1-(1-Chloropropyl)-2,4-difluorobenzene

Cat. No. B1525495
M. Wt: 190.62 g/mol
InChI Key: KYZLKOSUMHPUPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(1-Chloropropyl)-2,4-difluorobenzene” is likely a halogenated organic compound, as it contains a benzene ring with fluorine and chlorine substitutions, and a propyl group .


Synthesis Analysis

While specific synthesis methods for “1-(1-Chloropropyl)-2,4-difluorobenzene” are not available, similar compounds often involve electrophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure of “1-(1-Chloropropyl)-2,4-difluorobenzene” would consist of a benzene ring with two fluorine atoms and a propyl group attached to it .


Chemical Reactions Analysis

Halogenated organic compounds like “1-(1-Chloropropyl)-2,4-difluorobenzene” are generally more reactive than their non-halogenated counterparts .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(1-Chloropropyl)-2,4-difluorobenzene” would depend on its specific structure. Similar compounds are often flammable and slightly soluble in water .

Scientific Research Applications

Ring-Opening and Halogenation

Research by Garve et al. (2014) highlights the use of donor-acceptor cyclopropanes with iodobenzene dichloride, leading to chlorinated products, which suggests the potential for similar ring-opening reactions involving chloro-difluorobenzene derivatives to synthesize complex molecules with specific halogen patterns (Garve et al., 2014).

Fluorine Chemistry

A study by Sipyagin et al. (2004) on the synthesis of new pentafluorosulfanyl and perfluoroalkylthio derivatives of chloro-nitrobenzenes showcases the activation of halogen substituents towards nucleophilic attack due to fluorine-containing groups. This indicates the role of difluorobenzene derivatives in synthesizing fluorine-rich molecules for various applications (Sipyagin et al., 2004).

Photocatalyzed Oxidation

Bloom et al. (2014) discuss the photocatalyzed oxidation of benzylic compounds to achieve benzylic fluorides, indicating the potential for photocatalytic applications of chloro-difluorobenzene derivatives in synthesizing electron-deficient fluorinated molecules (Bloom et al., 2014).

Pesticide Crystal Structure

Research by Jeon et al. (2014) on the crystal structure of flufenoxuron, a benzoylurea pesticide, provides insights into the structural applications of difluorobenzene derivatives in understanding the physical properties of pesticides and enhancing their efficacy (Jeon et al., 2014).

Safety And Hazards

Halogenated organic compounds can be hazardous. They may cause irritation, are often flammable, and can react vigorously with strong oxidizers .

Future Directions

The future directions for research on “1-(1-Chloropropyl)-2,4-difluorobenzene” could include exploring its potential applications, studying its reactivity with various substances, and investigating its environmental impact .

properties

IUPAC Name

1-(1-chloropropyl)-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF2/c1-2-8(10)7-4-3-6(11)5-9(7)12/h3-5,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZLKOSUMHPUPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=C(C=C1)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Chloropropyl)-2,4-difluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-Chloropropyl)-2,4-difluorobenzene
Reactant of Route 2
1-(1-Chloropropyl)-2,4-difluorobenzene
Reactant of Route 3
Reactant of Route 3
1-(1-Chloropropyl)-2,4-difluorobenzene
Reactant of Route 4
Reactant of Route 4
1-(1-Chloropropyl)-2,4-difluorobenzene
Reactant of Route 5
1-(1-Chloropropyl)-2,4-difluorobenzene
Reactant of Route 6
1-(1-Chloropropyl)-2,4-difluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.